Chlorodehydromethylandrostenediol, commonly referred to as Halodrol, is a synthetic, orally active anabolic-androgenic steroid (AAS) . Its full chemical name is 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol. This compound was initially introduced as a dietary supplement and potential pro-hormone under the name Halodrol-50 by Gaspari Nutrition in 2005 .
Biologically, Halodrol acts similarly to traditional anabolic steroids by binding to androgen receptors, thereby influencing gene expression involved in protein synthesis and muscle growth. Despite its classification as a pro-hormone rather than a fully synthesized steroid, Halodrol demonstrates substantial anabolic potency, potentially converting to testosterone and other sex hormones during metabolism .
The synthesis of Halodrol involves several steps starting from dehydrochloromethyltestosterone (DHCT). Here is a simplified outline of the process:
Given its pharmacokinetic profile, interactions with other medications could occur, especially concerning liver function. Since Halodrol belongs to the class of 17α-alkylated steroids, it carries inherent risks of hepatotoxicity, similar to other members of this category. Monitoring liver enzymes and maintaining caution regarding concurrent medication usage are essential considerations .
Several compounds share similarities with Halodrol in terms of their chemical structure and biological activities. Some notable examples include:
These comparisons highlight the specificity of Halodrol’s design and its intended role within the broader context of anabolic steroid chemistry.
By examining each aspect—description,